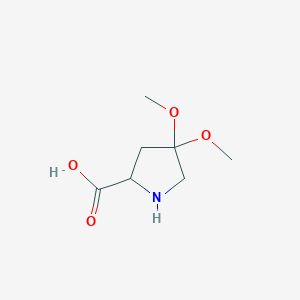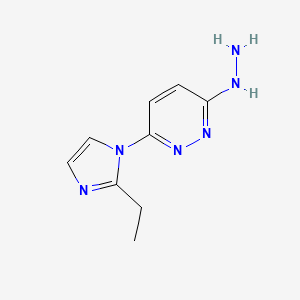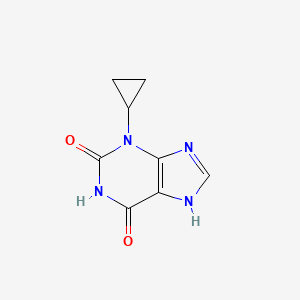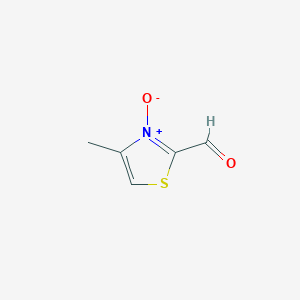
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one
説明
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the CAS Number: 76255-89-5 . It has a molecular weight of 203.22 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one . The InChI code for this compound is 1S/C12H10FNO/c13-9-5-1-3-7-8-4-2-6-10 (15)12 (8)14-11 (7)9/h1,3,5,14H,2,4,6H2 .Physical And Chemical Properties Analysis
The compound has a melting point of 132-134 degrees Celsius . It is a powder at room temperature .科学的研究の応用
Chemical Synthesis
“8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one” is used in the field of chemical synthesis . It’s a key intermediate in the synthesis of various complex molecules. The compound has a molecular weight of 189.23 and a melting point between 71-76°C .
Development of New Drugs
This compound is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . These include antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .
Fluorescent Markers in Biology
Carbazole derivatives, such as “8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one”, have been used as fluorescent markers in biology . They are used to tag biological compounds and visualize or detect them.
Light Emitting Diodes (LEDs)
Fluorescent carbazole derivatives are also used in the manufacture of light-emitting diodes (LEDs) . They are used in the emissive layers of organic LEDs to increase efficiency and brightness.
Photosensitive Biological Units
These compounds have potential applications as photosensitive biological units . They can be used to control biological processes using light, which is a rapidly growing field known as optogenetics.
Photo-induced Electron Sensors
Carbazole derivatives are used in photo-induced electron sensors . These sensors are used in a variety of applications, including environmental monitoring, medical diagnostics, and industrial process control.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
8-fluoro-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-9-5-1-3-7-8-4-2-6-10(15)12(8)14-11(7)9/h1,3,5,14H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHGNKTVFARENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)NC3=C2C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-Methylphenyl)piperazin-1-yl]propanenitrile](/img/structure/B3357806.png)












![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)